molecular formula C15H16O B12673943 Benzene, [(1-phenylethoxy)methyl]- CAS No. 2040-37-1

Benzene, [(1-phenylethoxy)methyl]-

Cat. No.: B12673943
CAS No.: 2040-37-1
M. Wt: 212.29 g/mol
InChI Key: HCXOWXKXHAQXJT-UHFFFAOYSA-N
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Description

Benzene, [(1-phenylethoxy)methyl]- is an organic compound with the molecular formula C15H16O It is a derivative of benzene, where a phenylethoxy group is attached to the benzene ring via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, [(1-phenylethoxy)methyl]- typically involves the reaction of benzyl chloride with phenol in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the benzyl chloride, resulting in the formation of the desired product. The reaction conditions often include the use of a solvent such as ethanol and a base like sodium hydroxide.

Industrial Production Methods

In an industrial setting, the production of Benzene, [(1-phenylethoxy)methyl]- can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, pressure, and concentration of reactants to maximize yield and purity. Continuous flow reactors and advanced separation techniques may be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzene, [(1-phenylethoxy)methyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phenolic and benzoic acid derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or hydrocarbon derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are commonly employed in electrophilic aromatic substitution reactions.

Major Products Formed

    Oxidation: Phenolic and benzoic acid derivatives.

    Reduction: Alcohol and hydrocarbon derivatives.

    Substitution: Various substituted benzene derivatives depending on the reagents used.

Scientific Research Applications

Benzene, [(1-phenylethoxy)methyl]- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzene, [(1-phenylethoxy)methyl]- involves its interaction with various molecular targets. In electrophilic aromatic substitution reactions, the compound acts as a nucleophile, attacking electrophilic species to form substituted benzene derivatives. The pathways involved include the formation of a sigma complex intermediate, followed by deprotonation to restore aromaticity.

Comparison with Similar Compounds

Similar Compounds

    Ethylbenzene: Similar structure but with an ethyl group instead of a phenylethoxy group.

    Phenethyl alcohol: Contains a hydroxyl group instead of a methylene bridge.

    Benzyl alcohol: Similar structure but with a hydroxyl group attached to the benzyl group.

Uniqueness

Benzene, [(1-phenylethoxy)methyl]- is unique due to the presence of both a phenylethoxy group and a methylene bridge, which imparts distinct chemical properties and reactivity compared to its similar compounds. This uniqueness makes it valuable in specific synthetic applications and research studies.

Properties

CAS No.

2040-37-1

Molecular Formula

C15H16O

Molecular Weight

212.29 g/mol

IUPAC Name

1-phenylethoxymethylbenzene

InChI

InChI=1S/C15H16O/c1-13(15-10-6-3-7-11-15)16-12-14-8-4-2-5-9-14/h2-11,13H,12H2,1H3

InChI Key

HCXOWXKXHAQXJT-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)OCC2=CC=CC=C2

Origin of Product

United States

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